ERβ Selectivity Margin: Prinaberel Exhibits >200-Fold Selectivity Versus ERα, Exceeding DPN and Erteberel
Prinaberel (ERB-041) demonstrates >200-fold selectivity for ERβ over ERα across three species. For human receptors, the IC₅₀ for ERβ is 5.4 nM compared with 1216 nM for ERα—a 225-fold difference. This selectivity margin substantially exceeds that of the widely used tool compound diarylpropionitrile (DPN), which exhibits approximately 70-fold higher binding affinity for ERβ over ERα, and erteberel (LY500307), which displays approximately 14-fold binding selectivity for ERβ over ERα [1].
| Evidence Dimension | Receptor selectivity (ERβ vs ERα fold difference) |
|---|---|
| Target Compound Data | IC₅₀: human ERβ 5.4 nM, ERα 1216 nM; rat ERβ 3.1 nM, ERα 620 nM; mouse ERβ 3.7 nM, ERα 750 nM. Selectivity ratio: >200-fold |
| Comparator Or Baseline | DPN: ~70-fold binding selectivity for ERβ over ERα; Erteberel (LY500307): Ki 0.19 nM (ERβ) vs 2.68 nM (ERα) = ~14-fold binding selectivity |
| Quantified Difference | Prinaberel selectivity margin is >200-fold; DPN is ~70-fold; erteberel is ~14-fold |
| Conditions | In vitro competitive binding/functional assays using recombinant human, rat, and mouse ERα and ERβ |
Why This Matters
For experiments requiring minimal ERα cross-reactivity—such as studies in ERα-positive tissues or co-activator recruitment assays—Prinaberel's >200-fold selectivity window provides a wider safety margin against confounding ERα-mediated effects than DPN or erteberel.
- [1] Meyers MJ, et al. Estrogen receptor-β potency-selective ligands: SAR studies of diarylpropionitriles. J Med Chem. 2001;44(24):4230-51. (DPN selectivity data). View Source
